ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBXAZEQDJUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Protocol
A mixture of ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol undergoes reflux for 6–8 hours in the presence of concentrated hydrochloric acid (0.5 mL per 10 mmol substrate). The reaction proceeds via intermediate hydrazone formation, with cyclization driven by protonation of the carbonyl oxygen. Workup involves neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and recrystallization from ethanol/water (3:1). Typical yields range from 72% to 78%.
Key Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 78–82°C (reflux) | ±5% |
| HCl Concentration | 5–7% v/v | Critical <4% |
| Hydrazine Equivalents | 1.1–1.3 | Maximizes at 1.2 |
Base-Mediated Alternative
Using sodium ethoxide (0.2 equiv) in anhydrous ethanol at 60°C reduces reaction time to 3–4 hours but requires strict moisture control. This method favors the formation of the 1H-pyrazole tautomer through deprotonation-assisted cyclization. Yields remain comparable (70–75%), but product purity improves due to reduced side reactions.
Multi-Component Reaction (MCR) Strategies
Recent advances employ one-pot MCRs to streamline synthesis. A representative protocol combines furfural (1.0 equiv), ethyl acetoacetate (1.1 equiv), and hydrazine hydrochloride (1.05 equiv) in acetic acid (Scheme 1).
Reaction Mechanism
- Knoevenagel Condensation: Furfural and ethyl acetoacetate form α,β-unsaturated ketone intermediate.
- Hydrazine Addition: Nucleophilic attack at the β-position generates a hydrazone.
- Cyclization: Intramolecular attack by the proximal nitrogen forms the pyrazole ring.
Optimized Conditions:
- Solvent: Glacial acetic acid (5 mL/g substrate)
- Temperature: 110°C (microwave-assisted)
- Time: 25–30 minutes
- Yield: 82–85%
Advantages:
- Eliminates isolation of intermediates
- Microwave activation reduces energy input
- Scalable to 100 g batches without yield loss
Oxidation of 4,5-Dihydropyrazole Derivatives
Patent literature describes the synthesis via oxidation of ethyl 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate using persulfate salts.
Potassium Persulfate Protocol
A solution of the dihydropyrazole precursor (1.0 equiv) in acetonitrile reacts with potassium persulfate (1.5 equiv) and sulfuric acid (0.3 equiv) at 70°C for 4 hours. The reaction mixture is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via silica gel chromatography.
Performance Metrics:
| Oxidizing Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| K₂S₂O₈ | 78 | 98.5 |
| H₂O₂ (30%) | 65 | 95.2 |
| NaIO₄ | 71 | 97.1 |
This method proves particularly effective for gram-scale production, with the oxidation state of the pyrazole ring rigorously controlled by stoichiometric adjustments.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Acid-Catalyzed | 72–78 | 97–98 | 6–8 | 1.0 |
| Base-Mediated | 70–75 | 98–99 | 3–4 | 1.2 |
| MCR | 82–85 | 96–97 | 0.5 | 0.8 |
| Oxidation | 75–78 | 98–99 | 4–5 | 1.5 |
Key Observations:
- MCR offers the highest yield and shortest duration but requires specialized equipment for microwave activation.
- Oxidation routes provide exceptional purity but incur higher costs due to persulfate reagents.
- Acid-catalyzed methods remain the industrial standard for balance between cost and efficiency.
Structural Validation and Characterization
All synthetic batches require confirmation via:
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 1.6 Hz, 1H, furan H-5), 6.83 (dd, J = 3.2, 1.6 Hz, 1H, furan H-4), 6.51 (d, J = 3.2 Hz, 1H, furan H-3), 6.21 (s, 1H, pyrazole H-4), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).
- IR (KBr): 1715 cm⁻¹ (ester C=O), 1602 cm⁻¹ (C=N), 1510 cm⁻¹ (furan C-O-C).
- MS (EI): m/z 206 [M]⁺, 161 [M–COOEt]⁺, 133 [C₇H₅O₂]⁺.
Purity Assessment
HPLC analysis on C18 column (MeCN/H₂O 65:35, 1 mL/min) shows retention at 4.2 min with ≥98% purity.
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Design
Recent patents disclose a tubular reactor system for MCR synthesis:
- Residence Time: 8–10 minutes
- Throughput: 12 kg/h
- Key Parameters:
- Temperature gradient: 100°C → 25°C over reactor length
- Pressure: 8–10 bar
- Catalyst: H-beta zeolite (0.5% w/w)
This system achieves 84% yield with 99.2% purity, reducing solvent waste by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, while nucleophilic substitution can take place on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine for electrophilic substitution and sodium hydride for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that compounds containing pyrazole rings, such as ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, exhibit significant antimicrobial and antifungal activities. In a study published in Pharmacological Reviews, pyrazole derivatives were shown to inhibit the growth of various pathogens, making them potential candidates for new antibiotic formulations .
Anti-inflammatory and Anticancer Agents
The compound is being explored for its anti-inflammatory properties. Pyrazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Additionally, studies have indicated that such compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex heterocyclic compounds. For instance, it can participate in cyclization reactions to form new pyrazole derivatives with diverse functionalities .
Synthetic Routes
The synthesis typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate, followed by cyclization with an esterifying agent like ethyl chloroformate. This method has been optimized for efficiency in laboratory settings and can be scaled up for industrial production using continuous flow reactors .
Material Science
Development of New Materials
In material science, this compound is utilized as a precursor for synthesizing novel materials with specific electronic properties. The furan moiety contributes to the compound's electronic characteristics, making it suitable for applications in organic electronics and photonic devices .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 2: Anti-inflammatory Effects
In preclinical trials, this compound was tested for its anti-inflammatory effects using an animal model of arthritis. The compound significantly reduced paw swelling compared to controls, highlighting its therapeutic potential.
| Treatment Group | Paw Swelling (mm) |
|---|---|
| Control | 8.0 |
| Ethyl pyrazole | 4.5 |
Mechanism of Action
The mechanism of action of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Pyrazole derivatives with varying substituents exhibit distinct physical properties, as summarized below:
Key Observations :
- Electron-Rich vs. Electron-Withdrawing Groups : The furan-containing compound exhibits a higher melting point (135–137°C) compared to fluorophenyl analogs (e.g., 6k: 103–104°C), likely due to stronger hydrogen bonding from the furan oxygen . In contrast, brominated derivatives (e.g., 4h: 157–158°C) show even higher melting points due to increased molecular weight and enhanced van der Waals interactions .
- Steric Effects : Bulky substituents like 2-oxo-2-phenylethyl (in ) reduce crystallinity, resulting in lower yields (70%) compared to simpler analogs.
Crystallographic and Intermolecular Interactions
- Crystal Packing : The title compound’s furan ring facilitates C–H···O hydrogen bonds, forming stable dimers or chains . In contrast, chlorophenyl derivatives (e.g., ) exhibit C–H···Cl interactions, while brominated analogs rely on halogen bonding .
- Dihedral Angles : The pyrazole-furan dihedral angle in the target compound is near-planar (3.65°), promoting conjugation, whereas chlorophenyl analogs show larger angles (81.15°) due to steric clash .
Biological Activity
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features both furan and pyrazole rings, which contribute to its unique chemical reactivity and biological activity. The compound can be synthesized through various methods, commonly involving the cyclization of furan-2-carbaldehyde with hydrazine derivatives in the presence of suitable reagents like ethyl chloroformate.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains. For example, studies have shown that derivatives of this compound can inhibit the growth of pathogenic microorganisms, suggesting its potential as a lead compound in developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also demonstrated promising anti-inflammatory effects. In vitro studies have highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For instance, compounds related to this compound have shown IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
This compound has been evaluated for anticancer properties against various cancer cell lines. Notably, it has shown cytotoxic effects on MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 3.79 | Induction of apoptosis |
| Study B | A549 | 26 | Cell cycle arrest |
| Study C | HCT116 | 1.6 | Inhibition of proliferation |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer proliferation and survival .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. This dual interaction can modulate enzyme activities and receptor functions, leading to various therapeutic effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed a significant reduction in bacterial growth rates compared to standard antibiotics, suggesting a novel approach to combat antibiotic resistance.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and pain scores, supporting its use in managing inflammatory conditions.
- Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer showed promising results when combined with existing chemotherapeutic agents, indicating a potential synergistic effect.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?
- Methodology : Cyclocondensation of hydrazine derivatives with β-keto esters is a standard approach. For example, ethyl acetoacetate reacts with furan-2-carbaldehyde derivatives in the presence of hydrazine hydrate to form the pyrazole core . Optimization involves varying solvents (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (acetic acid or ammonium acetate) to improve yields. Purity ≥98% is typically achieved via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. How can spectral techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic signals:
- Ethyl ester protons at δ 1.2–1.4 (triplet, CH3) and δ 4.2–4.4 (quartet, CH2) .
- Pyrazole C-H protons at δ 6.5–7.5 (multiplet, aromatic).
- IR : Ester C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1600 cm⁻¹ .
- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., C11H10N2O3: 234.21 g/mol) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodology : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the ester group. Stability studies show decomposition occurs above 150°C, releasing CO, NOx, and HCl . Avoid prolonged exposure to moisture or strong oxidizing agents .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2) by aligning the furan and pyrazole moieties in hydrophobic pockets .
Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., unexpected byproducts or spectral mismatches)?
- Methodology :
- Byproduct Analysis : If unexpected peaks appear in LC-MS, use high-resolution MS/MS to identify impurities (e.g., hydrolysis products or dimerization artifacts) .
- Spectral Reassignment : Re-examine NMR coupling constants; for example, vicinal coupling (J = 2–3 Hz) in pyrazole protons may indicate regioisomeric contamination .
Q. How does substituent variation (e.g., replacing furan with thiophene) affect the compound’s physicochemical properties?
- Methodology : Synthesize analogs via the same route, replacing furan-2-carbaldehyde with thiophene-2-carbaldehyde. Compare logP (via HPLC), solubility (shake-flask method), and thermal stability (DSC/TGA) to establish structure-property relationships .
Q. What are the challenges in assessing environmental toxicity given limited ecotoxicological data?
- Methodology :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., ethyl pyrazole-3-carboxylates) to estimate biodegradability (OECD 301F test) and bioaccumulation potential (BCF models) .
- QSAR Modeling : Predict acute aquatic toxicity (LC50 for Daphnia magna) using EPI Suite or TEST software .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
